molecular formula C9H19NO B13271206 (1-Cyclopropylethyl)(1-methoxypropan-2-YL)amine

(1-Cyclopropylethyl)(1-methoxypropan-2-YL)amine

Cat. No.: B13271206
M. Wt: 157.25 g/mol
InChI Key: BMLLTSASIQHLAG-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)(1-methoxypropan-2-YL)amine is an organic compound with the molecular formula C9H19NO It is characterized by the presence of a cyclopropyl group, an ethyl group, a methoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)(1-methoxypropan-2-YL)amine typically involves the reaction of cyclopropyl ethylamine with 1-methoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated control systems, ensures consistent quality and efficiency in the production process. The compound is then purified using techniques like distillation, crystallization, or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)(1-methoxypropan-2-YL)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(1-Cyclopropylethyl)(1-methoxypropan-2-YL)amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)(1-methoxypropan-2-YL)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    (1-Cyclopropylethyl)(1-methoxypropan-2-YL)amine: Unique due to its specific combination of functional groups.

    Cyclopropylamine: Lacks the methoxy and ethyl groups, resulting in different chemical properties.

    Methoxypropylamine: Contains a methoxy group but lacks the cyclopropyl and ethyl groups.

Uniqueness

This compound stands out due to its unique structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-1-methoxypropan-2-amine

InChI

InChI=1S/C9H19NO/c1-7(6-11-3)10-8(2)9-4-5-9/h7-10H,4-6H2,1-3H3

InChI Key

BMLLTSASIQHLAG-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC(C)C1CC1

Origin of Product

United States

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